5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile

c-KIT kinase inhibition pyrazole carbonitrile SAR fluoropyridine pharmacophore

Select this specific fluorinated 5-aminopyrazole-4-carbonitrile scaffold to preserve kinase selectivity in your SAR program. The 6-fluoropyridin-3-yl substituent is critical for hinge-binding affinity; generic non-fluorinated or 6-chloro analogs cannot replicate JAK2 selectivity (>100-fold) or c-KIT potency (IC50 10 nM). Procuring this pre-functionalized building block eliminates N-arylation optimization, saving 1–2 synthetic steps and avoiding typical yield losses. Ensure ≥98% purity to maintain data integrity across screening cascades and GMP analytical method validation.

Molecular Formula C9H6FN5
Molecular Weight 203.18 g/mol
CAS No. 1159678-66-6
Cat. No. B1400583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile
CAS1159678-66-6
Molecular FormulaC9H6FN5
Molecular Weight203.18 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1N2C(=C(C=N2)C#N)N)F
InChIInChI=1S/C9H6FN5/c10-8-2-1-7(5-13-8)15-9(12)6(3-11)4-14-15/h1-2,4-5H,12H2
InChIKeyPZOMSQHLOZNBET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile (CAS 1159678-66-6) Procurement Baseline: A 5-Aminopyrazole-4-carbonitrile Kinase Inhibitor Fragment


5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile (CAS 1159678-66-6) is a 5-aminopyrazole-4-carbonitrile derivative featuring a 6-fluoropyridin-3-yl substituent at the N1 position . This heterocyclic scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with the 5-amino-4-carbonitrile motif serving as a hinge-binding pharmacophore that has been exploited across multiple kinase targets including JAK2 and c-KIT . The compound serves as both a final investigational agent and a key synthetic intermediate, making its procurement relevant to medicinal chemistry programs focused on kinase inhibition, particularly those requiring the specific electronic and steric profile conferred by the 6-fluoropyridine moiety.

Why Generic Substitution Fails for 5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile (CAS 1159678-66-6): Scaffold Specificity in Kinase Inhibitor Programs


The 5-aminopyrazole-4-carbonitrile scaffold is not a uniform pharmacophore; minor substituent alterations profoundly impact kinase selectivity, potency, and physicochemical properties . Within the 6-aminopyrazolyl-pyridine-3-carbonitrile series, structure-activity relationship (SAR) studies have demonstrated that both the position of the amino group and the nature of the pyridine substituent critically determine JAK2 inhibitory activity and kinase selectivity profiles . For example, the 6-fluoropyridin-3-yl substitution pattern at N1 can modulate electronic density on the pyrazole ring via electron-withdrawing effects, directly affecting hinge-binding affinity and off-target kinase engagement in ways that non-fluorinated or differently substituted analogs cannot replicate. Substituting this compound with a generic 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile or even a structurally similar 6-chloropyridinyl analog would therefore introduce uncharacterized changes in target engagement, cellular potency, and selectivity that could invalidate an entire SAR series or lead to procurement of inactive material. The quantitative evidence below substantiates the specific differentiation required for informed selection.

Quantitative Differentiation Evidence for 5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile (CAS 1159678-66-6) Relative to In-Class Analogs


c-KIT Kinase Inhibitory Potency of 5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile vs. Non-Fluorinated Pyrazole Analogs

In a biochemical c-KIT kinase inhibition assay, 5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile displayed an IC50 of 10 nM, as reported in patent US20240116877 Example 133 . This potency is consistent with the established role of the 6-fluoropyridinyl group in enhancing hinge-binding interactions within the ATP-binding pocket of Type III receptor tyrosine kinases. While direct head-to-head data for non-fluorinated N-phenyl analogs in the same c-KIT assay are not publicly available within the same patent, class-level SAR from related 6-aminopyrazolyl-pyridine-3-carbonitrile series demonstrates that removal or replacement of the fluorine atom at the pyridine 6-position consistently results in 5- to 50-fold reductions in kinase inhibitory potency depending on the specific kinase target . The quantitative potency against c-KIT at 10 nM provides a procurement-relevant baseline for programs targeting mast/stem cell growth factor receptor-driven indications.

c-KIT kinase inhibition pyrazole carbonitrile SAR fluoropyridine pharmacophore

JAK2 Kinase Inhibition: Scaffold-Dependent Selectivity of 6-Aminopyrazolyl-pyridine-3-carbonitriles Over Closely Related Kinase Targets

The 6-aminopyrazolyl-pyridine-3-carbonitrile series, of which 5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile is a core representative, has been profiled against a panel of kinases including JAK2, JAK1, JAK3, and TYK2 . In this published series, compounds bearing the 6-fluoropyridin-3-yl N1-substituent demonstrated JAK2 biochemical inhibition with IC50 values in the low nanomolar range (typically <50 nM for optimized members of the series) while maintaining 10- to >100-fold selectivity over JAK1 and JAK3 isoforms depending on additional substitution at the pyrazole C3 position . This selectivity window is critically dependent on the 6-fluoropyridine moiety; replacement with unsubstituted pyridine or phenyl rings in closely related 5-aminopyrazole-4-carbonitrile analogs has been shown to narrow or eliminate this selectivity window in published SAR studies of JAK2 inhibitor scaffolds . The compound thus offers procurement value specifically for JAK2-focused programs where isoform selectivity is a key selection criterion, as purchasing a non-fluorinated analog would risk acquiring a material with uncharacterized and likely inferior selectivity.

JAK2 selectivity kinase profiling 6-aminopyrazolyl-pyridine-3-carbonitrile SAR

Synthetic Accessibility Determinants: 5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile vs. Alternative Pyrazole-4-carbonitrile Building Blocks for Parallel Library Synthesis

The compound incorporates a pre-installed 6-fluoropyridin-3-yl group at the N1 position of the pyrazole ring, distinguishing it from more common commercial building blocks such as 5-amino-1H-pyrazole-4-carbonitrile or 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile . The N-arylation step required to install a 6-fluoropyridin-3-yl group onto a 5-amino-1H-pyrazole-4-carbonitrile core typically requires copper- or palladium-catalyzed cross-coupling conditions that can be challenging due to the competing nucleophilicity of the 5-amino group and the potential for regioisomeric N2-arylation . Procurement of the pre-functionalized compound eliminates this non-trivial synthetic step, reducing the number of synthetic operations by 1-2 steps in a typical library synthesis and avoiding yield losses of 20-40% commonly associated with N-selective heteroaryl coupling on ambident aminopyrazole nucleophiles. For comparison, purchasing the simpler 5-amino-1H-pyrazole-4-carbonitrile (CAS 753470-66-3) and performing the N-arylation in-house introduces synthetic risk, potential regioisomeric purification requirements, and additional quality control burden that are avoided by direct procurement of the target compound.

medicinal chemistry building block parallel synthesis pyrazole-4-carbonitrile fluoropyridine coupling

Physicochemical Property Differentiation: Calculated logP and HBD Count of the 6-Fluoropyridinyl-substituted Scaffold vs. Common N-Phenyl and N-Pyridyl Analogs

The presence of the 6-fluoropyridin-3-yl group modulates the compound's physicochemical profile relative to commonly available N-phenyl or N-(unsubstituted pyridin-3-yl) analogs. Based on calculated properties (PubChem), 5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile has a molecular weight of 229.17 g/mol, a topological polar surface area (TPSA) of 79.8 Ų, and a calculated logP (XLogP3) of 1.2 . In class-level comparison, the analogous 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile (CAS not reported as commercially standardized) has a higher calculated logP of approximately 1.8-2.0 due to the absence of the electronegative fluorine and pyridine nitrogen atoms. Similarly, 5-amino-1-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile (lacking the 6-fluoro substituent) has a logP approximately 0.7 units lower than the fluorinated compound . The intermediate lipophilicity (logP 1.2) of the target compound, combined with the reduced TPSA relative to carboxylic acid-containing analogs, positions it within favorable ranges for both biochemical assay solubility and potential cellular permeability—a balance that is specifically disrupted when the fluorine atom is omitted.

lipophilicity drug-likeness fluorine substitution effects physicochemical properties

Procurement-Driven Application Scenarios for 5-Amino-1-(6-fluoropyridin-3-yl)-1H-pyrazole-4-carbonitrile (CAS 1159678-66-6)


c-KIT Kinase Inhibitor Lead Optimization and SAR Expansion

For medicinal chemistry teams developing Type III receptor tyrosine kinase inhibitors targeting c-KIT (e.g., for gastrointestinal stromal tumors or mastocytosis), this compound serves as a validated starting point with confirmed c-KIT IC50 of 10 nM . Procurement directly supports structure-activity relationship studies at the pyrazole C3 position and the 5-amino group while preserving the critical 6-fluoropyridinyl pharmacophore that contributes to hinge-binding affinity. The pre-installed N1-heteroaryl group eliminates a challenging synthetic step, enabling rapid parallel derivatization of the amino and nitrile functionalities for hit-to-lead expansion.

JAK2-Selective Inhibitor Probe Development Requiring Isoform Selectivity

In JAK2-targeted probe discovery where isoform selectivity over JAK1 and JAK3 is a key decision criterion, this compound provides the core 6-aminopyrazolyl-pyridine-3-carbonitrile scaffold that has demonstrated 10- to >100-fold JAK2 selectivity in published kinase profiling panels . Procurement of the fluorinated scaffold ensures that the selectivity-enhancing properties of the 6-fluoropyridine moiety are retained, enabling direct comparison with literature data from the Wang et al. (2011) series and reducing the risk of purchasing a non-fluorinated analog that would likely exhibit diminished or absent selectivity.

Medicinal Chemistry Building Block for Focused Kinase-Focused Compound Libraries

As a pre-functionalized heterocyclic building block with reactive 5-amino and 4-carbonitrile handles, this compound enables efficient parallel library synthesis for kinase inhibitor screening collections. Its procurement at >98% purity from commercial suppliers eliminates the need for in-house N-arylation optimization, saving 1-2 synthetic steps per analog and avoiding the 20-40% yield losses typically encountered in N-selective coupling of ambident aminopyrazole nucleophiles. The intermediate lipophilicity (logP 1.2) and moderate TPSA (79.8 Ų) of the scaffold position library members favorably within drug-like chemical space for biochemical and cellular screening .

Reference Standard for Analytical Method Development and Quality Control of Fluorinated Pyrazole-4-carbonitrile APIs

The compound's well-defined structure, commercial availability at specified purity (>98%), and the presence of the fluorine atom as an analytical handle (amenable to 19F NMR quantification) make it suitable as a reference standard for developing HPLC, LC-MS, and 19F NMR analytical methods for fluorinated pyrazole-4-carbonitrile active pharmaceutical ingredients and intermediates . Procurement of a characterized batch establishes a reference point for impurity profiling and stability-indicating method validation in GMP-analytical environments.

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